molecular formula C10H12O B1360249 1-phenylcyclobutan-1-ol CAS No. 935-64-8

1-phenylcyclobutan-1-ol

Cat. No.: B1360249
CAS No.: 935-64-8
M. Wt: 148.2 g/mol
InChI Key: LHXASHUXCRQHPZ-UHFFFAOYSA-N
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Description

1-Phenylcyclobutan-1-ol (CAS: 935-64-8) is a cyclobutanol derivative with a phenyl group attached to the hydroxyl-bearing carbon. Its molecular formula is C₁₀H₁₂O, with a molecular weight of 148.205 g/mol . Structurally, it features a strained cyclobutane ring, which contributes to its unique reactivity in synthetic chemistry. The compound is characterized by its SMILES notation (C1CC(C1)(C2=CC=CC=C2)O) and InChIKey (LHXASHUXCRQHPZ-UHFFFAOYSA-N), with collision cross-sections ranging from 128.5–137.1 Ų depending on adduct formation .

This compound has been widely employed as a model substrate in electrochemical studies, particularly in manganese-catalyzed deconstructive chlorination reactions. These reactions generate γ-chlorinated ketones under optimized conditions involving MnCl₂·4H₂O (10 mol%), MgCl₂ (5 equiv), and LiClO₄ in MeCN/AcOH (7:1), achieving yields up to 82% . Cyclic voltammetry (CV) studies confirm its electrochemical activity, with a distinct oxidation current observed in the presence of Mn(III) species .

Properties

IUPAC Name

1-phenylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXASHUXCRQHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239455
Record name Benzene, cyclobut-1-yl-1-ol-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

935-64-8
Record name Benzene, cyclobut-1-yl-1-ol-
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Record name Cyclobutanol, 1-phenyl-
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Record name Benzene, cyclobut-1-yl-1-ol-
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Record name 1-phenylcyclobutan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclobutan-1-ol can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclobutanone. The reaction proceeds via a Grignard reaction mechanism, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of cyclobutanone to form the desired alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of solvents such as diethyl ether or tetrahydrofuran, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form 1-phenylcyclobutanone. Electrochemical methods using manganese catalysts enable deconstructive chlorination, yielding γ-chlorinated ketones.

Reagent/Conditions Product Yield Reference
Mn(OTf)₂, MgCl₂, Electrosynthesisγ-Chlorinated ketones (e.g., 2)48–92%
KMnO₄ (acidic)1-PhenylcyclobutanoneN/A

Key Findings :

  • Electrolysis with Mn(III)X₂Cl intermediates facilitates ring-opening chlorination, forming γ-chlorocyclohexanones (e.g., 2 ) via alkoxy radical intermediates .

  • Substrates with electron-releasing groups (e.g., 4-t-Bu) require syringe-pump addition to prevent carbocation decomposition .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution.

Reagent Product Conditions Reference
SOCl₂, pyridine1-Phenylcyclobutyl chlorideAnhydrous, 0–5°C
PBr₃1-Phenylcyclobutyl bromideReflux in dry ether

Mechanistic Insight :

  • Substitution proceeds via protonation of the hydroxyl group, forming a leaving group (e.g., H₂O⁺), followed by nucleophilic attack .

Electrochemical Deconstructive Chlorination

A manganese-catalyzed method converts this compound to γ-chlorinated ketones under electrochemical conditions:

Parameter Value
CatalystMn(OTf)₂ (5 mol%)
ElectrolyteMgCl₂ (2.0 equiv)
SolventMeCN/AcOH (4:1)
Current Density10 mA/cm²
Faradaic Efficiency67%

Scope :

  • Tolerates aryl, alkyl, and halogen substituents (e.g., 2–20 ) .

  • Cyclopropanol analogs yield β-chlorinated ketones (e.g., 36–39 ) .

Acid-Catalyzed Rearrangements

Trifluoroacetic acid (TFA) induces [3+2] spiroannulation with indene derivatives:

Substrate Product Yield Reference
Cyclobutanol + IndeneSpiro[cyclobuta[a]indene-7,1′-cyclobutane]72–85%

Mechanism :

  • TFA protonates the hydroxyl group, triggering cyclobutane ring-opening and subsequent spirocyclization .

Comparison with Analogous Compounds

Compound Key Structural Difference Reactivity
1-PhenylcyclobutaneLacks hydroxyl groupInert toward oxidation/substitution
CyclobutanolLacks phenyl groupLower thermal stability
2-Methyl-1-phenylcyclobutan-1-olAdditional methyl groupEnhanced steric hindrance in substitution

Unique Features :

  • The phenyl group stabilizes intermediates via resonance, while the strained cyclobutane ring increases reactivity .

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block in Organic Synthesis
1-Phenylcyclobutan-1-ol serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical transformations. For instance, it has been employed in manganese-catalyzed electrochemical reactions to produce γ-chlorinated ketones from cyclobutanols via alkoxy radical intermediates. This reaction highlights its utility in developing synthetic methodologies that are scalable and environmentally friendly .

2. Ring Expansion Reactions
The compound has been investigated for its ability to undergo ring expansion reactions, which are critical for synthesizing larger cyclic structures. In particular, research has demonstrated the regioselective electrochemical ring expansion of this compound to form 1-tetralones, showcasing its potential in creating complex molecular architectures .

3. Deconstructive Chlorination
this compound has been used as a substrate in deconstructive chlorination processes. The compound's reactivity under specific conditions allows for the generation of valuable chlorinated products, which can serve as intermediates in further synthetic routes .

Biological Research Applications

1. Investigation of Biological Activities
Research indicates that this compound may exhibit various biological activities. Its derivatives have been studied for effects on enzyme interactions and receptor binding, contributing to the understanding of its potential pharmacological properties .

2. Therapeutic Potential
The compound is being explored for potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structural features may enhance binding affinity and metabolic stability, making it a candidate for drug design .

Industrial Applications

1. Specialty Chemicals Production
In industry, this compound is utilized as an intermediate in the production of specialty chemicals. Its ability to undergo diverse chemical transformations makes it valuable for manufacturing various chemical products .

Case Studies and Research Findings

Study Focus Findings
Manganese-Catalyzed Electrochemical Reaction Deconstructive chlorinationDemonstrated high yields of γ-chlorinated ketones using this compound as a substrate.
Electrochemical Ring Expansion Synthesis of 1-tetralonesShowed successful regioselective expansion of the cyclobutanol ring under electrochemical conditions.
Biological Activity Investigation Enzyme interaction studiesSuggested potential therapeutic effects through interaction with various biological targets.

Mechanism of Action

The mechanism of action of 1-phenylcyclobutan-1-ol involves its interaction with various molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the hydroxyl group is replaced by a hydrogen atom through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 1-phenylcyclobutan-1-ol are best understood through comparisons with structurally related cycloalkanols and derivatives. Below is an analysis of key analogs:

1-(3,3-Dimethylcycloprop-1-en-1-yl)-2-phenethylcyclobutan-1-ol (1w)

  • Structure : Features a phenethyl group and a dimethylcyclopropane substituent.
  • Reactivity: Synthesized via nucleophilic addition (65% yield), its bulkier substituents may hinder ring-opening reactions compared to this compound.
  • Applications : Primarily used in material science for its rigid structure .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

  • Structure: Cyclopentanol backbone with an amino-butyl chain.
  • Reactivity: The cyclopentanol ring (lower ring strain vs. cyclobutanol) and amino group alter its electrochemical behavior. Under Mn-catalyzed conditions, the amino group may coordinate with the catalyst, leading to side reactions or reduced efficiency compared to this compound .
  • Applications: Explored in pharmaceuticals and agrochemicals due to its bifunctional (hydroxyl and amino) groups .

Methyl Ether of this compound (Compound 42)

  • Structure : Methoxy group replaces the hydroxyl group.
  • Applications : Serves as a negative control in mechanistic studies .

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol

  • Structure: Cyclobutanol with an aminomethyl substituent.
  • This compound’s stability under electrochemical conditions remains unverified .
  • Applications : Investigated in polymer chemistry for functional group diversification .

Comparative Data Table

Compound Ring Size Key Substituent Reactivity in Mn-Catalyzed Chlorination Yield (%) Key Applications
This compound 4-member Phenyl High (γ-chlorinated ketone) 82 Organic synthesis, electrochemistry
1w 4-member Phenethyl, cyclopropane Low (no chlorination observed) N/A Material science
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 5-member Amino-butyl Moderate (side reactions likely) N/A Pharmaceuticals
Compound 42 (Methyl ether) 4-member Methoxy None 0 Mechanistic studies

Key Research Findings

Hydroxyl Group Dependency : The hydroxyl group in this compound is critical for generating alkoxy radicals, which drive ring opening and chlorination. Its absence (e.g., in methyl ether derivatives) halts reactivity .

Ring Strain Effects: The cyclobutanol ring’s high strain facilitates ring opening compared to cyclopentanol derivatives, which require harsher conditions for similar transformations .

Scalability : Flow electrochemical systems enable gram-scale synthesis of this compound derivatives (e.g., γ-chlorinated ketones), achieving 1.25 g yields with inline purification .

Biological Activity

1-Phenylcyclobutan-1-ol is a cyclobutanol derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a phenyl group and a hydroxyl functional group. Its molecular formula is C9H10OC_9H_{10}O with a molecular weight of approximately 138.18 g/mol. The compound can undergo various chemical transformations that enhance its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Electrochemical Reactions : Research indicates that this compound can participate in electrochemical reactions that lead to the formation of reactive intermediates, such as carbocations. These intermediates can engage in further chemical transformations, potentially leading to biologically active products .
  • Interaction with Biological Targets : The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, enhancing its potential as a pharmacophore. This interaction can modulate various biochemical pathways, contributing to its pharmacological effects .

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory effects. This activity could be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Synthesis and Biological Evaluation

A study demonstrated the synthesis of this compound through palladium-catalyzed reactions, followed by evaluation of its biological activity. The compound was tested for its efficacy against specific bacterial strains, showing promising results in terms of growth inhibition .

Electrochemical Studies

In electrochemical studies, this compound was used as a model substrate for chlorination reactions. The results indicated that it could be effectively transformed into chlorinated derivatives under optimized conditions, which may enhance its biological activity through structural modification .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Electrochemical ReactivityParticipates in chlorination reactions

Q & A

Basic: What are the standard synthetic routes for 1-phenylcyclobutan-1-ol, and how can purity be optimized?

Methodological Answer:
The most cited synthesis involves reacting phenylmagnesium bromide (Grignard reagent) with cyclobutanone, followed by acidic workup to yield this compound . To optimize purity (>99.95%), use a 6.1-m long FFAP (Free Fatty Acid Phthalate) column on Chromosorb P (45/60 mesh) for gas chromatography (GC) purification. Major impurities (e.g., 3-phenylcyclobutene) can be minimized by controlling reaction temperature (maintain <0°C during Grignard addition) and using sodium in liquid ammonia for subsequent reductions .

Advanced: How can contradictory spectral data (e.g., overlapping IR bands) in characterizing this compound be resolved?

Methodological Answer:
The IR spectrum of this compound overlaps with arylcyclopropanes/arylcyclobutanes in the 600–800 cm⁻¹ region due to ring deformation vibrations . To resolve ambiguities:

  • Combine NMR analysis : Focus on the benzylic proton (δ ~6.9 ppm) and aliphatic hydrogens (δ 7.6–8.3 ppm as a multiplet) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₁₂O).
  • Compare with computational IR predictions (e.g., DFT calculations) to assign vibrational modes.

Basic: What spectroscopic techniques are critical for structural validation of this compound derivatives?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ ~2.9 ppm for five protons) and cyclobutane protons (δ 7.6–8.3 ppm) .
  • ¹³C NMR : Confirm quaternary carbons (e.g., cyclobutane C-OH at ~85 ppm).
  • FT-IR : Detect hydroxyl stretches (3605 cm⁻¹ for free -OH) and phenyl C-H bends .

Advanced: How can researchers design experiments to probe the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

  • Differential scanning calorimetry (DSC) : Measure melting points and decomposition temperatures.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under inert vs. oxidative atmospheres.
  • Solvent stability studies : Monitor degradation in polar (e.g., water/ethanol mixtures) vs. nonpolar solvents (hexane) using HPLC .

Basic: What chromatographic methods are recommended for separating this compound from its isomers?

Methodological Answer:

  • Gas chromatography (GC) : Use a FFAP column with a temperature gradient (start at 50°C, ramp 10°C/min to 200°C) .
  • HPLC : Employ a C18 reverse-phase column with UV detection at 254 nm (mobile phase: 70:30 acetonitrile/water).

Advanced: How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclobutane C-C bonds to identify preferred cleavage sites.
  • Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
  • Compare with experimental kinetic data (e.g., Arrhenius plots for acid-catalyzed ring opening) .

Basic: What are the key considerations for storing this compound to prevent degradation?

Methodological Answer:

  • Store under inert gas (argon) at 2–8°C in amber vials to avoid photolysis.
  • Use molecular sieves (3Å) to absorb moisture, as the hydroxyl group is susceptible to oxidation.

Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate the mechanism of this compound reduction?

Methodological Answer:

  • Synthesize ¹³C-labeled cyclobutanone to track carbon migration during sodium/ammonia reduction .
  • Use deuterated solvents (e.g., CD₃OD) in kinetic isotope effect (KIE) studies to identify rate-determining steps.
  • Analyze products via NMR isotope shift analysis to confirm retention or scrambling of labels.

Basic: How can researchers validate the absence of toxic byproducts in this compound synthesis?

Methodological Answer:

  • GC-MS screening : Detect volatile impurities (e.g., residual Grignard reagents).
  • ICP-OES : Check for heavy metals (e.g., magnesium from unquenched phenylmagnesium bromide).
  • Ames test : Assess mutagenicity of isolated fractions if biological applications are intended .

Advanced: What strategies address low yields in the synthesis of this compound derivatives (e.g., selenium analogs)?

Methodological Answer:

  • Microwave-assisted synthesis : Reduce reaction time for sterically hindered intermediates (e.g., 1-[(1'-phenylseleno)cyclobutyl] derivatives) .
  • Catalytic optimization : Screen palladium/ligand systems (e.g., Pd/C with triphenylphosphine) for selective functionalization.
  • Flow chemistry : Improve mixing efficiency in exothermic steps (e.g., Grignard additions) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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